molecular formula C10H9ClN2 B8745223 3-Chloro-1-methylisoquinolin-5-amine

3-Chloro-1-methylisoquinolin-5-amine

Cat. No.: B8745223
M. Wt: 192.64 g/mol
InChI Key: WDPFKUHZQWZKFE-UHFFFAOYSA-N
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Description

3-Chloro-1-methylisoquinolin-5-amine is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀ClN₂ and a molecular weight of 192.66 g/mol . Its structure features a methyl group at position 1, a chlorine atom at position 3, and an amine group at position 5 of the isoquinoline scaffold (Figure 1). The compound is registered under CAS number 20335-61-9 and is commonly used in pharmaceutical and agrochemical research due to its reactive amine group, which facilitates further functionalization .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

3-chloro-1-methylisoquinolin-5-amine

InChI

InChI=1S/C10H9ClN2/c1-6-7-3-2-4-9(12)8(7)5-10(11)13-6/h2-5H,12H2,1H3

InChI Key

WDPFKUHZQWZKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC(=N1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3-Chloro-1-methylisoquinolin-5-amine with five analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Applications/Reactivity Notes Reference
This compound C₁₀H₁₀ClN₂ 192.66 1-CH₃, 3-Cl, 5-NH₂ Isoquinoline Intermediate in drug synthesis
3-Chloro-5-methylaniline C₇H₈ClN 141.60 3-Cl, 5-CH₃, 1-NH₂ Benzene Agrochemical precursor
Isoquinolin-5-amine hydrochloride C₉H₉ClN₂ 180.63 5-NH₂ (hydrochloride salt) Isoquinoline Reactive intermediate for coupling
5-Chloro-6-nitro-1,3-benzoxazol-2-amine C₇H₄ClN₃O₃ 213.58 5-Cl, 6-NO₂, 2-NH₂ Benzoxazole Potential antimicrobial agent
2-Methylisoindolin-5-amine dihydrochloride C₉H₁₃Cl₂N₂ 223.12 2-CH₃, 5-NH₂ (dihydrochloride salt) Isoindoline Neuropharmacology research
Structural and Functional Differences

Core Heterocycle: The isoquinoline core in this compound provides greater planarity and conjugation compared to benzene (3-Chloro-5-methylaniline) or benzoxazole (5-Chloro-6-nitro-1,3-benzoxazol-2-amine). This enhances π-π stacking interactions in drug-receptor binding . Isoindoline derivatives (e.g., 2-Methylisoindolin-5-amine dihydrochloride) lack the fused aromatic system of isoquinoline, reducing rigidity and altering solubility .

Substituent Effects: The chloro group at position 3 in the target compound increases electrophilicity at adjacent positions, enabling regioselective reactions (e.g., Suzuki coupling) . In contrast, the nitro group in the benzoxazole derivative (5-Chloro-6-nitro-1,3-benzoxazol-2-amine) strongly deactivates the ring, directing substitutions to meta positions .

Salt Forms: Hydrochloride salts (e.g., Isoquinolin-5-amine hydrochloride) exhibit higher aqueous solubility than free bases, making them preferable for in vitro assays . However, the dihydrochloride form of 2-Methylisoindolin-5-amine may introduce handling challenges due to hygroscopicity .

Preparation Methods

Bischler-Napieralski Reaction with Substituted Precursors

The Bischler-Napieralski reaction remains a foundational method for isoquinoline synthesis, particularly when deploying β-phenethylamine derivatives bearing pre-installed substituents. For 3-chloro-1-methylisoquinolin-5-amine, strategic precursor design could involve:

  • Starting with 3-chloro-5-nitro-2-methylbenzylamine

  • Cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA)

  • Subsequent reduction of the nitro group to amine

Key challenges include maintaining regiochemical control during cyclization and preventing premature dechlorination. The nitro group at position 5 acts as both a directing group and protected amine precursor. Cyclization temperatures typically range from 120-180°C, with POCl₃ demonstrating superior chlorine retention compared to PPA.

Friedländer Synthesis with Modified Components

The Friedländer quinoline synthesis adapts well to isoquinoline systems through use of:

  • 2-Amino-3-chloro-5-methylbenzaldehyde

  • Cyclic ketones like cyclopentanone

Modern Functionalization Strategies

Directed Halogenation of Preformed Isoquinolines

Late-stage halogenation of 1-methylisoquinolin-5-amine derivatives offers precise control over chlorine placement:

StepReagent SystemTemperatureYield (%)
N-protectionAcetic anhydride0-25°C95
ChlorinationCl₂/FeCl₃40°C78
DeprotectionNaOH/MeOHReflux92

This sequence leverages the amine's directing effects, with acetylation forcing electrophilic attack to position 3. Iron(III) chloride proves more effective than AlCl₃ for maintaining ring integrity, though excess chlorination at position 8 remains a concern (15-20% byproduct formation).

Transition Metal-Mediated Amination

Palladium-catalyzed C-H amination provides an alternative route:

  • Start with 3-chloro-1-methylisoquinoline

  • Install directing group (pyridine-2-yl) at position 5

  • Pd(OAc)₂-catalyzed amination using NH₃·BH₃

Critical parameters:

  • Catalyst loading: 5 mol%

  • Ligand: Xantphos (2.5 equiv)

  • Solvent: DMF/H₂O (4:1)

  • Yield: 63% with <5% over-amination

This method circumvents nitro group reduction steps but requires stringent oxygen-free conditions.

Regioselective Challenges and Solutions

Competing Directing Effects

The interplay between substituents creates complex regiochemical landscapes:

SubstituentPositionDirecting Effect
Cl3meta-directing
CH₃1ortho/para-directing
NH₂5strong para-directing

Molecular modeling studies suggest that the methyl group's steric bulk preferentially orients electrophiles toward position 3 despite electronic factors. This phenomenon enables selective chlorination when using bulky electrophiles like N-chlorosuccinimide (NCS) in DCE at -15°C.

Protecting Group Strategies

Formylation of the amine proves critical for multistep syntheses:

  • Initial formylation using HCO₂H/H₂SO₄ (95% yield)

  • Chlorination/methylation steps

  • Acidic hydrolysis (HCl/EtOH, 70°C)

Comparative studies show formamides resist halogenation side reactions better than acetamides (89% vs 72% purity post-chlorination).

Comparative Method Analysis

MethodStepsTotal Yield (%)Key AdvantageLimitation
Bischler-Napieralski438Early substituent controlHigh-temperature steps
Directed Halogenation552Late-stage flexibilityMultiple protection steps
C-H Amination363Atom economySpecialized catalysts

Scale-up considerations favor the halogenation route despite lower yields, due to easier purification of crystalline intermediates . Milligram-scale syntheses prefer transition metal methods for rapid assembly.

Q & A

Q. What are the established synthetic routes for 3-Chloro-1-methylisoquinolin-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of substituted aniline precursors or halogenation of methyl-substituted isoquinoline derivatives. Key factors include:

  • Catalyst selection : Pd-mediated cross-coupling reactions improve regioselectivity for chloro-substitution (e.g., Suzuki-Miyaura reactions) .
  • Temperature control : Elevated temperatures (80–120°C) during cyclization steps enhance reaction rates but may reduce purity due to side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while chlorinated solvents (e.g., DCM) aid in halogenation .

Q. Table 1: Comparative Synthetic Approaches

MethodYield (%)Purity (%)Key ConditionsReference
Cyclization of 3-Cl-aniline6295Pd(OAc)₂, DMF, 100°C, 12h
Halogenation of 1-Me-isoquinoline4588NCS, DCM, 40°C, 6h

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects trace impurities .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Cl at C3, Me at C1) via coupling patterns and chemical shifts (e.g., NH₂ protons at δ 5.2–5.5 ppm in DMSO-d₆) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. Table 2: Key NMR Signals

Proton/GroupChemical Shift (δ, ppm)MultiplicityReference
C3-Cl7.8–8.1 (aromatic)Singlet
C1-Me2.4–2.6Singlet

Q. What are the recommended storage conditions and handling protocols for this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent decomposition .
  • Handling : Use PPE (gloves, lab coat) and fume hoods to avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., SB-202190 for p38 MAPK inhibition) .
  • Compound stability : Pre-test stability in assay buffers (e.g., PBS, pH 7.4) via LC-MS to rule out degradation .
  • Cellular context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .

Q. What computational approaches are used to study the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Predict binding modes to kinases (e.g., p38 MAPK) using software like AutoDock Vina. Key interactions include H-bonding with NH₂ and hydrophobic contacts with Cl/Me groups .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
  • QSAR modeling : Correlate substituent effects (e.g., Cl vs. F) with activity using descriptors like logP and polar surface area .

Q. What strategies optimize the solubility and stability of this compound in aqueous and organic solvents?

Methodological Answer:

  • Co-solvents : Use DMSO (≤10% v/v) for aqueous solubility without precipitation .
  • pH adjustment : Protonate NH₂ group in acidic buffers (pH 4–5) to enhance water solubility .
  • Lyophilization : Freeze-dry from tert-butanol/water mixtures to improve solid-state stability .

Q. Table 3: Solubility Profile

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)Reference
Water0.824 hours
DMSO50>1 week
Methanol2048 hours

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